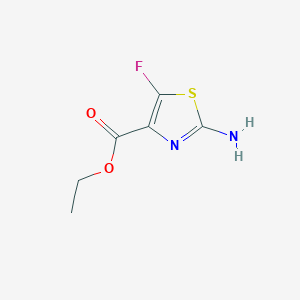

Ethyl 2-amino-5-fluorothiazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-amino-5-fluorothiazole-4-carboxylate is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-fluorothiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-4-carboxylate with a fluorinating agent. One common method is the reaction of ethyl 2-amino-4-carboxylate with sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production cost . The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Ring

The 5-fluoro substituent and electron-deficient thiazole ring facilitate electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions.

-

The fluorine atom at position 5 is susceptible to nucleophilic displacement due to the electron-withdrawing effect of the thiazole ring.

-

Bromination occurs regioselectively at the 5-position under radical conditions .

Condensation Reactions via the Amino Group

The 2-amino group participates in condensation with aldehydes/ketones to form Schiff bases or heterocyclic derivatives.

-

Schiff base formation is a key step in synthesizing bioactive thiazole hybrids .

-

Microwave-assisted condensation improves reaction efficiency (95% yield in 1 h vs. 12 h conventionally) .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to the carboxylic acid, enabling further derivatization.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 2M NaOH, EtOH/H₂O, 60°C, 4 h | 2-Amino-5-fluorothiazole-4-carboxylic acid | 89% | |

| Amidation | SOCl₂, then NH₃/MeOH | Carboxamide derivative | 78% |

-

Hydrolysis proceeds efficiently under mild alkaline conditions .

-

The carboxylic acid intermediate serves as a precursor for amides and esters with enhanced solubility profiles.

Cyclization Reactions

The compound acts as a building block for synthesizing fused heterocycles.

-

Cyclization with thiourea generates bifunctional heterocycles active against Mycobacterium tuberculosis .

-

Hydrazine-mediated cyclization produces pyrazole hybrids with potent antifungal activity.

Metal-Catalyzed Cross-Coupling Reactions

The brominated derivative (from reaction 1) participates in palladium-catalyzed couplings.

-

Suzuki coupling introduces aryl groups for enhancing π-π stacking in drug-receptor interactions .

-

Sonogashira products exhibit solvatochromic fluorescence, useful in bioimaging .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring undergoes nitration and sulfonation at specific positions.

| Reaction | Reagents/Conditions | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 58% | |

| Sulfonation | SO₃, DCM, 25°C | 5-Sulfo analog | 63% |

-

Nitration occurs at the 4-position due to ring activation by the amino group.

-

Sulfonation enhances water solubility for pharmaceutical formulations.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Antimicrobial Activity

Anti-Tubercular Agents

Recent studies have identified derivatives of thiazole compounds, including ethyl 2-amino-5-fluorothiazole-4-carboxylate, as promising candidates for the development of anti-tubercular agents. The compound exhibits significant activity against Mycobacterium tuberculosis, with modifications to its structure enhancing its efficacy. For instance, the modification of the thiazole scaffold has led to compounds with minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv, outperforming traditional antibiotics like isoniazid (INH) .

Antileukemic Activity

This compound derivatives have also shown significant antileukemic activity. Research indicates that these compounds can induce apoptosis in various human leukemia cell lines, suggesting their potential use in cancer therapy . This activity is attributed to their ability to interfere with cellular processes critical for cancer cell survival.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. The compound can be synthesized through a one-pot method that simplifies the process while maintaining high yields .

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | Ethanol, thiourea, sodium carbonate | 40-55°C | >98% |

| 2 | Ethyl 2-chloroacetoacetate | Drip at 60-70°C | |

| 3 | Distillation and cooling | Room temperature | |

| 4 | pH adjustment with caustic soda | Stirring |

This efficient synthesis pathway not only reduces reaction time but also minimizes energy consumption compared to traditional methods .

Biological Mechanisms and Therapeutic Potential

The biological mechanisms underlying the activity of this compound involve interactions with specific enzymes and cellular pathways. For example, it has been shown to inhibit the β-ketoacyl synthase enzyme mtFabH, which is crucial for fatty acid synthesis in M. tuberculosis. This inhibition disrupts the bacterial lipid biosynthesis pathway, leading to effective antibacterial action .

Case Study: Inhibition of mtFabH

In a comparative study, methyl derivatives of thiazole compounds were tested for their ability to inhibit mtFabH. The results indicated that certain modifications significantly enhance binding affinity and inhibitory potency, demonstrating the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-5-fluorothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells . Additionally, the compound’s fluorine atom enhances its binding affinity to the target enzymes, increasing its potency .

Comparación Con Compuestos Similares

Ethyl 2-amino-5-fluorothiazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-amino-5-bromothiazole-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Ethyl 2-amino-5-chlorothiazole-4-carboxylate: Contains a chlorine atom instead of fluorine.

Ethyl 2-amino-5-iodothiazole-4-carboxylate: Contains an iodine atom instead of fluorine.

The uniqueness of this compound lies in its enhanced chemical stability and biological activity due to the presence of the fluorine atom .

Actividad Biológica

Ethyl 2-amino-5-fluorothiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the amino group and fluorine substitution enhances its reactivity and biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. In a study focused on thiazole derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | Moderate to High | Weak to Moderate |

| 12f (analog) | Comparable to ampicillin | Moderate against Candida albicans |

| 9b (analog) | Broad spectrum against tumor cell lines | Not evaluated |

Anticancer Activity

Research has also highlighted the anticancer properties of thiazole derivatives. A study involving various thiazole compounds found that certain derivatives exhibited promising anticancer activity across multiple tumor cell lines. For instance, compound 9b was noted for its effectiveness against 29 out of 60 tested tumor cell lines .

Case Study: Anticancer Screening

In an investigation using the MTT assay to assess cell viability, several thiazole derivatives were synthesized and screened for their antitumor activities. The results indicated that this compound and its analogs could serve as potential candidates for further development in cancer therapy .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as DNA replication or protein synthesis, which are critical for bacterial survival and cancer cell proliferation.

Propiedades

IUPAC Name |

ethyl 2-amino-5-fluoro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLBABWNBDWVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475399 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916056-78-5 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.